![molecular formula C9H7N3O2 B1386604 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid CAS No. 911462-25-4](/img/structure/B1386604.png)
3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, also known as pyridylpyrazolecarboxylic acid (PPCA), is a carboxylic acid derivative of pyridylpyrazole, a heterocyclic compound. PPCA is a versatile organic compound that has a wide range of applications in organic synthesis, drug discovery, and scientific research. It is a white powder that is soluble in water and ethanol.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid: is a key precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their resemblance to purine bases like adenine and guanine, which are fundamental to DNA and RNA. The compound’s versatility allows for the creation of numerous derivatives, each with potential biological activity .
Biomedical Research
This compound is used extensively in biomedical research due to its pharmacophoric properties. It serves as a scaffold for developing new drugs, particularly those targeting neurological disorders and cancers. Its ability to bind with various receptors and enzymes makes it a valuable tool in drug discovery .
Proteomics Applications
In proteomics, 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid can be utilized to study protein interactions and functions. It can act as a molecular probe to understand the role of specific proteins in complex biological systems .
Agricultural Chemistry
The compound finds applications in agricultural chemistry as well, where it can be used to develop new pesticides and herbicides. Its structural flexibility allows for the synthesis of compounds that can target specific pests or weeds without affecting crops .
Material Science
In material science, this compound can contribute to the development of novel organic materials with specific electronic properties. It can be used in the design of organic semiconductors, which are crucial for flexible electronics and photovoltaic cells .
Chemical Biology
Chemical biology research often employs 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid to explore cellular processes. It can be used to create small molecules that mimic or inhibit natural biological compounds, providing insights into cell signaling and metabolism .
Analytical Chemistry
As an analytical reagent, this compound can be used in the development of new diagnostic tools. It can be part of assays that detect the presence of specific biomolecules, aiding in the diagnosis of diseases .
Environmental Science
Lastly, in environmental science, researchers can use this compound to synthesize molecules that help in the detection and removal of pollutants. It can play a role in creating sensors that monitor environmental contaminants and in designing molecules that can neutralize harmful substances .
properties
IUPAC Name |
5-pyridin-4-yl-1H-pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBGOIFXFBESPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253418 | |
Record name | 3-(4-Pyridinyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
911462-25-4 | |
Record name | 3-(4-Pyridinyl)-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911462-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Pyridinyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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